molecular formula C10H8F2O3 B1341770 2,3-Difluoro-4-methoxycinnamic acid CAS No. 886499-79-2

2,3-Difluoro-4-methoxycinnamic acid

Cat. No.: B1341770
CAS No.: 886499-79-2
M. Wt: 214.16 g/mol
InChI Key: KSQQVCSWUHCHLA-HWKANZROSA-N
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Description

2,3-Difluoro-4-methoxycinnamic acid is an organic compound belonging to the class of cinnamic acids It is characterized by the presence of two fluorine atoms at the 2nd and 3rd positions and a methoxy group at the 4th position on the cinnamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-methoxycinnamic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzaldehyde and 4-methoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde groups of the starting materials and malonic acid in the presence of a base such as pyridine. This reaction forms the corresponding cinnamic acid derivative.

    Purification: The crude product is then purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

    Continuous Flow Synthesis: Implementing continuous flow reactors to streamline the synthesis process and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-methoxycinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted cinnamic acid derivatives, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Difluoro-4-methoxycinnamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methoxycinnamic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    2,3-Difluorocinnamic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    4-Methoxycinnamic acid: Lacks the fluorine atoms, affecting its biological activity and chemical behavior.

    3,4-Difluorocinnamic acid: Has fluorine atoms at different positions, leading to variations in its reactivity and applications.

Uniqueness: 2,3-Difluoro-4-methoxycinnamic acid is unique due to the specific positioning of the fluorine atoms and the methoxy group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(2,3-difluoro-4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c1-15-7-4-2-6(3-5-8(13)14)9(11)10(7)12/h2-5H,1H3,(H,13,14)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQQVCSWUHCHLA-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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